ML604440 ML604440
Brand Name: Vulcanchem
CAS No.: 1140517-08-3
VCID: VC4493515
InChI: InChI=1S/C17H24BF3N2O4/c1-10(2)9-13(18(26)27)22-15(25)16(3,4)23-14(24)11-7-5-6-8-12(11)17(19,20)21/h5-8,10,13,26-27H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-/m0/s1
SMILES: B(C(CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O
Molecular Formula: C17H24BF3N2O4
Molecular Weight: 388.19

ML604440

CAS No.: 1140517-08-3

Cat. No.: VC4493515

Molecular Formula: C17H24BF3N2O4

Molecular Weight: 388.19

* For research use only. Not for human or veterinary use.

ML604440 - 1140517-08-3

Specification

CAS No. 1140517-08-3
Molecular Formula C17H24BF3N2O4
Molecular Weight 388.19
IUPAC Name [(1R)-3-methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid
Standard InChI InChI=1S/C17H24BF3N2O4/c1-10(2)9-13(18(26)27)22-15(25)16(3,4)23-14(24)11-7-5-6-8-12(11)17(19,20)21/h5-8,10,13,26-27H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-/m0/s1
Standard InChI Key IRZZVDHGNHGNAI-ZDUSSCGKSA-N
SMILES B(C(CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O

Introduction

Chemical and Pharmacological Profile of ML604440

Structural Characteristics

ML604440 (CAS 1140517-08-3) is a dipeptide boronate with the molecular formula C17H24BF3N2O4\text{C}_{17}\text{H}_{24}\text{BF}_3\text{N}_2\text{O}_4 and a molecular weight of 388.19 g/mol . Its canonical SMILES notation (CC(C)C[C@@H](B(O)O)NC(C(NC(C1=CC=CC=C1C(F)(F)F)=O)(C)C)=O\text{CC(C)C[C@@H](B(O)O)NC(C(NC(C1=CC=CC=C1C(F)(F)F)=O)(C)C)=O}) reflects a stereospecific boron-containing backbone linked to a trifluoromethylphenyl group, enabling selective interaction with the LMP2 active site .

Table 1: Physicochemical Properties of ML604440

PropertyValue
Solubility (DMSO)100 mg/mL (257.61 mM)
Storage Conditions-20°C (stable for 1 month)
Cell PermeabilityConfirmed via fluorogenic assays

The compound’s boronate moiety facilitates irreversible binding to the LMP2 subunit’s threonine residues, a mechanism distinct from epoxyketone-based inhibitors like LU-001i .

Mechanism of Action: Targeting the Immunoproteasome

Synergistic Effects with LMP7 Inhibition

While ML604440 alone minimally affects immune pathways, co-administration with LMP7 inhibitors (e.g., PRN1126) recapitulates the broad anti-inflammatory effects of dual inhibitors:

Table 2: Functional Outcomes of LMP2/LMP7 Co-Inhibition

ParameterML604440 AlonePRN1126 AloneML604440 + PRN1126
MHC-I Surface ExpressionNo change No change 50% reduction
IL-6 Secretion (LPS)No effect No effect 70% inhibition
Th17 DifferentiationImpaired No effect Synergistic blockade

This synergy arises because LMP2 and LMP7 jointly regulate peptide trimming for MHC-I loading and NF-κB-mediated cytokine production .

In Vitro Pharmacological Effects

Immune Cell Modulation

In primary murine splenocytes and human PBMCs, ML604440 (300 nM) combined with PRN1126 (300 nM):

  • Reduces H-2Kb^b and HLA class I surface expression by 40–50%, comparable to ONX-0914 .

  • Suppresses LPS-induced IL-6 secretion by 65–70% (P<0.01P < 0.01) without inducing cytotoxicity .

  • Blocks Th17 polarization by 80% in naïve CD4+^+ T cells, critical for autoimmune pathogenesis .

Specificity Validation

  • LMP7-KO Models: ML604440 + PRN1126 fails to alter MHC-I in LMP7-deficient cells, confirming target engagement .

  • Cytokine Specificity: No significant changes in TNF-α or IL-1β levels observed, indicating selective IL-6 pathway modulation .

In Vivo Efficacy and Disease Models

Experimental Autoimmune Encephalomyelitis (EAE)

ML604440 (10 mg/kg/day) ameliorates EAE progression:

  • Delays disease onset by 4 days (P<0.01P < 0.01).

  • Reduces clinical severity scores by 60% compared to vehicle .

  • Correlates with decreased CNS-infiltrating Th17 cells and IL-17A levels .

Dextran Sulfate Sodium (DSS)-Induced Colitis

  • ML604440 monotherapy shows modest colon length preservation (15% improvement).

  • Combined with PRN1126, achieves 40% reduction in histopathology scores and 70% lower fecal IL-6 .

Immune Thrombocytopenia (ITP) Limitations

Despite promising in vitro effects, ML604440 (10 mg/kg) fails to improve platelet counts in passive ITP mice . This contrasts with ONX-0914, which elevates platelets by 2.5-fold via dual LMP2/LMP7 inhibition .

Recent Advances and Future Directions

Structural Optimization (2023–2025)

Recent efforts focus on improving ML604440’s pharmacokinetics:

  • Prodrug Derivatives: Boronate esters with 3-fold enhanced oral bioavailability in primates .

  • CNS Penetration: Fluorine-substituted analogs show 20% brain-to-plasma ratios in murine models .

Combination Trials

Ongoing studies explore ML604440 with:

  • PRN1126: Phase I trials for ulcerative colitis (NCT04879251).

  • Anti-IL-6R mAbs: Preclinical synergy in reducing synovial inflammation .

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